2-Pyridinamine, 3-ethynyl-6-methyl-

Regioselectivity Medicinal Chemistry Structure-Activity Relationship (SAR)

2-Pyridinamine, 3-ethynyl-6-methyl- (CAS 936344-73-9) is a uniquely substituted heterocyclic building block combining a nucleophilic primary amine at C-2 with a clickable terminal alkyne at C-3 on a 6-methylpyridine core. This precise regiochemical pattern enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for rapid library synthesis, bioconjugation, and assembly of kinase inhibitor scaffolds—capabilities unattainable with generic 2-aminopyridine or 3-ethynylpyridine. Procure this exact bifunctional reagent to maintain synthetic routes validated in patented NSCLC multi-targeted kinase inhibitor programs.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 936344-73-9
Cat. No. B8760154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridinamine, 3-ethynyl-6-methyl-
CAS936344-73-9
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)C#C)N
InChIInChI=1S/C8H8N2/c1-3-7-5-4-6(2)10-8(7)9/h1,4-5H,2H3,(H2,9,10)
InChIKeyWGZTWEISOCCLBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyridinamine, 3-ethynyl-6-methyl- (CAS 936344-73-9): Procurement Guide for a Selective Aminopyridine Building Block


2-Pyridinamine, 3-ethynyl-6-methyl- (CAS 936344-73-9) is a bifunctional, heterocyclic organic compound with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol [1]. It is characterized by a pyridine ring substituted with a primary amino group at the 2-position, a reactive ethynyl group at the 3-position, and a methyl group at the 6-position [1]. This unique substitution pattern enables its use as a versatile building block in medicinal chemistry and organic synthesis, particularly for generating structurally diverse compound libraries via click chemistry or cross-coupling reactions .

Why 2-Pyridinamine, 3-ethynyl-6-methyl- Cannot Be Substituted by Common Analogs in Click Chemistry and Cross-Coupling


In-class aminopyridine compounds cannot be simply interchanged for 2-Pyridinamine, 3-ethynyl-6-methyl- due to the precise and synergistic effect of its substitution pattern on both reactivity and selectivity. The presence of a primary amine and a terminal alkyne on the same pyridine core is critical. Replacing this compound with a more general aminopyridine (e.g., 2-aminopyridine) results in the loss of the clickable alkyne handle required for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction for bioconjugation and library synthesis . Conversely, substituting with a simple ethynylpyridine (e.g., 3-ethynylpyridine) sacrifices the nucleophilic amine, which is essential for subsequent amidation or reductive amination steps . Furthermore, the specific 3-ethynyl-6-methyl substitution pattern is not equivalent to its regioisomer (e.g., 2-ethynyl-6-methylpyridin-3-amine), as the relative positions of the reactive groups on the aromatic ring dictate the steric and electronic properties, directly influencing regioselectivity in subsequent reactions and target binding in medicinal chemistry applications.

Quantitative Differentiation Guide: 2-Pyridinamine, 3-ethynyl-6-methyl- vs. Regioisomers and Analogs


Regioselectivity in Synthesis: Divergent Biological Outcomes Between 2-Pyridinamine, 3-ethynyl-6-methyl- and its Regioisomer

In the context of kinase inhibitor development, the precise position of the ethynyl and amine groups on the pyridine ring is a critical determinant of biological activity. The 3-ethynyl-6-methylpyridin-2-amine scaffold (target compound) is specifically claimed as a core structure in patent literature for kinase inhibitors [1]. Its regioisomer, 2-ethynyl-6-methylpyridin-3-amine (CAS 757950-12-2) , presents a fundamentally different vector and electronic environment for the reactive groups. This difference in substitution pattern is not trivial; it dictates the final compound's three-dimensional shape and its ability to interact with specific kinase ATP-binding pockets [1]. While direct IC50 comparison between the two unelaborated building blocks is not applicable, the fact that the target compound's specific regiochemistry is a protected element in kinase inhibitor patents provides a class-level inference of its differential value.

Regioselectivity Medicinal Chemistry Structure-Activity Relationship (SAR)

Differential Reactivity: The 2-Pyridinamine, 3-ethynyl-6-methyl- Core Enables Exclusive 'Click-and-Probe' Functionality

A study on the synthesis and fluorescent properties of aminopyridines demonstrated that unsubstituted pyridin-2-amine possesses a high quantum yield, making it a potential scaffold for fluorescent probes [1]. The target compound, 2-Pyridinamine, 3-ethynyl-6-methyl-, uniquely combines this fluorescent core scaffold with a terminal alkyne, a functional group absent in the simple 2-aminopyridine . This specific combination allows for a 'click-and-probe' strategy: the ethynyl group can be used to covalently attach the fluorophore to a biomolecule of interest (e.g., a protein or nucleic acid) via CuAAC, while the substituted pyridin-2-amine core retains its fluorescent properties [1]. In contrast, 3-ethynylpyridine lacks the essential amino group for both fluorescence and many types of bioconjugation . This unique bifunctionality is a key differentiator for applications in chemical biology.

Click Chemistry Fluorescent Probes Bioconjugation

Impact of Ethynyl vs. Ethenyl Group on CYP Enzyme Binding Potential

The ethynyl group in 2-Pyridinamine, 3-ethynyl-6-methyl- is a known bioisostere that can mimic the steric and electronic properties of an ethenyl group while offering distinct metabolic and binding characteristics. While a direct comparative CYP inhibition study for the target compound is not publicly available, a structurally related compound containing an ethynyl-pyridine motif demonstrated an IC50 of >6 μM for CYP2D6 inhibition [1]. In contrast, its direct analog, 3-ethenyl-6-methylpyridin-2-amine (CAS 100377-14-8) , with an alkene instead of an alkyne, is likely to exhibit different metabolic stability and a distinct cytochrome P450 (CYP) inhibition profile due to the alkyne's π-system and potential for mechanism-based inactivation [2]. This class-level inference suggests that the ethynyl group provides a specific, and sometimes advantageous, interaction profile with heme-containing enzymes compared to the ethenyl analog.

Drug Metabolism CYP Inhibition Alkyne Bioisostere

Demonstrated Utility as a Key Intermediate in Multi-Targeted Kinase Inhibitor Synthesis

The core structure of 2-Pyridinamine, 3-ethynyl-6-methyl- is explicitly utilized in the synthesis of novel multisubstituted pyridin-3-amine derivatives that have been evaluated as multitargeted protein kinase inhibitors for the treatment of non-small cell lung cancer [1]. The target compound serves as a direct and essential precursor in the synthetic route to these therapeutically relevant molecules [1]. While 3-ethyl-6-methylpyridin-2-amine (CAS 41995-31-7) [2] is a saturated analog, it lacks the crucial alkyne functionality required for the key synthetic transformations described in this study. Therefore, the 3-ethynyl derivative is not merely a similar compound but is a required intermediate for accessing a specific, therapeutically promising chemical space that its 3-ethyl analog cannot reach. This establishes a direct application-based differentiation.

Kinase Inhibitor Non-Small Cell Lung Cancer Intermediate Synthesis

Optimal Application Scenarios for 2-Pyridinamine, 3-ethynyl-6-methyl- in Drug Discovery and Chemical Biology


Building Block for Kinase-Focused Compound Libraries via CuAAC

Leverage the terminal alkyne of 2-Pyridinamine, 3-ethynyl-6-methyl- to rapidly generate diverse libraries of 1,2,3-triazole-containing compounds through copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This is particularly valuable in kinase drug discovery, where the aminopyridine core is a privileged scaffold. As established in Section 3, this compound's specific regiochemistry is a key feature in patented kinase inhibitor space, making it a strategic starting point for exploring novel intellectual property [1].

Development of 'Clickable' Fluorescent Probes for Chemical Biology

Employ 2-Pyridinamine, 3-ethynyl-6-methyl- as a bifunctional probe. The pyridin-2-amine core provides a base for intrinsic fluorescence [2], while the ethynyl group serves as a 'click' handle for conjugation to azide-tagged biomolecules (e.g., proteins, nucleic acids) . This approach allows for the creation of targeted imaging agents or tools to study biomolecular interactions, a capability not offered by simpler 2-aminopyridine or 3-ethynylpyridine analogs.

Synthesis of Targeted Kinase Inhibitors for Oncology Research

Utilize 2-Pyridinamine, 3-ethynyl-6-methyl- as a key intermediate for synthesizing advanced leads in oncology, specifically multi-targeted kinase inhibitors for non-small cell lung cancer (NSCLC) [1]. This application is a direct, literature-supported use case. Researchers aiming to build upon established structure-activity relationships in this chemical series must procure this exact compound, as alternative saturated analogs are synthetically incompatible with the described routes.

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